molecular formula C11H14N2O4 B3059172 4-(4-Methoxy-2-nitrophenyl)morpholine CAS No. 949571-66-8

4-(4-Methoxy-2-nitrophenyl)morpholine

Cat. No.: B3059172
CAS No.: 949571-66-8
M. Wt: 238.24
InChI Key: UJTLJYUBCUVDIX-UHFFFAOYSA-N
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Description

“4-(4-Methoxy-2-nitrophenyl)morpholine” is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It has a molecular formula of C10H12N2O3 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a morpholine ring attached to a methoxy-2-nitrophenyl group . The molecular weight is 208.214 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 208.214 Da and a molecular formula of C10H12N2O3 .

Scientific Research Applications

Synthesis Processes and Chemical Reactions

  • Novel Nitration Process : A novel process was developed for the production of 4-(4-methoxy-3-nitrophenyl)morpholine, showing significant improvements in yield, capacity, waste reduction, and safety (Zhang et al., 2007).
  • Synthesis of Substituted Chroman-4-ones : 4-(4-Methoxy-2-nitrophenyl)morpholine is involved in reactions forming chroman-4-ones, a class of compounds with potential biological significance (Sosnovskikh & Usachev, 2001).
  • Intermediate in Biologically Active Compounds : This chemical serves as an intermediate for synthesizing compounds with potential anticancer properties (Wang et al., 2016).

Application in Drug Synthesis

  • Gefitinib Synthesis : It is used in the synthesis of Gefitinib, an important pharmaceutical agent (Jin et al., 2005).

Chemical Reaction Kinetics and Mechanisms

  • Study of Reaction Mechanisms : The compound's derivatives have been studied for their reaction kinetics with alicyclic amines, providing insights into chemical reactivity and interaction mechanisms (Castro et al., 2001).
  • Reduction of Nitroarenes : It's involved in studies for the reduction of nitroarenes, a critical process in organic synthesis (Watanabe et al., 1984).

Biological and Pharmaceutical Research

  • Molluscicidal Agent Synthesis : Synthesized derivatives have shown effectiveness as molluscicidal agents, highlighting its potential in pest control (Duan et al., 2014).
  • Protein Crosslinking and Affinity Labeling : Its ethers are proposed as reagents for protein crosslinking and affinity labeling in biological studies (Jelenc et al., 1978).

Molecular Synthesis and Studies

  • Morpholine Synthesis : This chemical plays a role in the synthesis of various morpholine derivatives, which have diverse applications in chemistry and biology (Bin, 2011).
  • Fluorescent Probes for Hypoxic Cells : Its derivatives have been developed as fluorescent probes for detecting hypoxia in cells, important in cancer research (Feng et al., 2016).

Imaging Agents in Medical Research

  • Imaging Agent for Parkinson's Disease : A compound synthesized from this compound has potential as a PET imaging agent for Parkinson's disease (Wang et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, “4-(4-Nitrophenyl)morpholine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle “4-(4-Methoxy-2-nitrophenyl)morpholine” with appropriate safety measures.

Properties

IUPAC Name

4-(4-methoxy-2-nitrophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-16-9-2-3-10(11(8-9)13(14)15)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTLJYUBCUVDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672613
Record name 4-(4-Methoxy-2-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949571-66-8
Record name 4-(4-Methoxy-2-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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